molecular formula C22H23FN4O3 B2985337 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide CAS No. 941927-93-1

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2985337
CAS RN: 941927-93-1
M. Wt: 410.449
InChI Key: QFUDSCSODLZBES-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications

NK2 Receptor Antagonists

Compounds structurally related to 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide have been investigated for their potential as non-peptide tachykinin NK2 receptor antagonists. These spiropiperidines, including compounds such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one, have demonstrated potent NK2 receptor binding affinities. This research is particularly significant in understanding bronchoconstriction mechanisms and could have implications for respiratory disorders (Smith et al., 1995).

Antipsychotic Potential

Studies have explored the potential antipsychotic profiles of related triazaspirodecanone compounds. Specifically, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and its derivatives have shown efficacy in biochemical and behavioral pharmacological models predictive of antipsychotic activity. This research provides insights into novel treatment options for psychiatric conditions (Wise et al., 1985).

Antiviral Applications

Research into spiropiperidines and triazaspirodecanone derivatives has also extended to antiviral applications. Compounds like N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized and evaluated for their antiviral activity. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in antiviral therapy (Apaydın et al., 2020).

Anticonvulsant Properties

The structural analogs of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide have been synthesized and tested for their anticonvulsant properties. For instance, N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been evaluated in this context, with certain derivatives displaying notable anticonvulsant activity (Obniska et al., 2006).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-8-4-5-9-18(17)24-19(28)15-26-12-10-22(11-13-26)20(29)27(21(30)25-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUDSCSODLZBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

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